molecular formula C11H20O3 B8776889 2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester

2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester

Cat. No. B8776889
M. Wt: 200.27 g/mol
InChI Key: ZZQWSSNYWVSMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-2-tetrahydropyran-4-yl-propionic acid ethyl ester

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-methyl-2-(oxan-4-yl)propanoate

InChI

InChI=1S/C11H20O3/c1-4-14-10(12)11(2,3)9-5-7-13-8-6-9/h9H,4-8H2,1-3H3

InChI Key

ZZQWSSNYWVSMAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1 g (tetrahydro-pyran-4-yl)-acetic acid ethyl ester [103260-44-2] in 3 ml of dry tetrahydrofuran is added dropwise to a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran at −78° C. The reaction mixture is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to 0° C. over a period of 15 minutes. The reaction mixture is re-cooled to −78° C. and then a solution of lithium diisopropyl amide (freshly prepared from 1 ml diisopropyl amine and 4.3 ml 1.6 M butyllithium solution in hexanes) in 5 ml of dry tetrahydrofuran is added dropwise. The solution is stirred for 15 minutes at −78° C. and then 0.46 ml of methyl iodide are added and the mixture is allowed to warm to room temperature. After 2 hours, the reaction mixture is quenched with 20 ml of 1M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic phases are washed with brine, dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a colourless oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.27 (1:5 EtOAc-heptane).
Quantity
0.46 mL
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reactant
Reaction Step One
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1 g
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reactant
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0 (± 1) mol
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3 mL
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1 mL
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4.3 mL
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reactant
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5 mL
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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0.46 mL
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0 (± 1) mol
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1 mL
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4.3 mL
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reactant
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5 mL
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[Compound]
Name
hexanes
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0 (± 1) mol
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